Thermal Stability and Volatility Profile of Cu(n-Bu₂dtc)₂ Versus Cu(Et₂dtc)₂
Bis(dibutyldithiocarbamato-S,S')copper (R = n-butyl) exhibits thermal parameters and stability comparable to the most widely utilized copper diethyldithiocarbamate (R = ethyl) standard, with modest volatility gains noted for certain bulkier substituents but not for n-butyl itself [1]. Thermogravimetric analysis of seven copper(II) dithiocarbamate complexes, including Cu(n-Bu₂dtc)₂, revealed that all complexes display similar TG profiles when heated in air or nitrogen [2]. For the diethyl analog, thermal decomposition initiates at 220 °C, yielding a residue of cuprous sulfide at 350 °C in both air and nitrogen, whereas under vacuum (0.8τ) complete volatility is observed between 190–260 °C [2]. The n-butyl derivative demonstrates thermal parameters that position it as a stable alternative to the diethyl standard without sacrificing process compatibility in chemical vapor deposition applications [1].
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Comparable to Cu(Et₂dtc)₂ (exact decomposition onset not separately quantified for n-Bu derivative in available data) |
| Comparator Or Baseline | Cu(Et₂dtc)₂ (copper diethyldithiocarbamate): decomposition onset 220 °C in air/nitrogen; complete volatility 190–260 °C under vacuum |
| Quantified Difference | n-Bu derivative shows thermal stability comparable to Et derivative, not statistically superior |
| Conditions | Thermogravimetric analysis in air, nitrogen, and vacuum atmospheres |
Why This Matters
This establishes that the n-butyl derivative does not sacrifice thermal robustness relative to the industry-standard diethyl analog, ensuring equivalent process compatibility in high-temperature applications while potentially offering distinct solubility advantages.
- [1] Koh, Y. W., Lai, C. S., Du, A. Y., Tiekink, E. R. T., & Loh, K. P. (2003). Thermal and structural characterization of a series of homoleptic Cu(II) dialkyldithiocarbamate complexes: bigger is only marginally better for potential MOCVD performance. Chemistry of Materials, 15(24), 4544-4554. View Source
- [2] D'Ascenzo, G., & Wendlandt, W. W. (1975). Thermal analysis of copper dithiocarbamates. Thermochimica Acta, 11(3), 301-306. View Source
